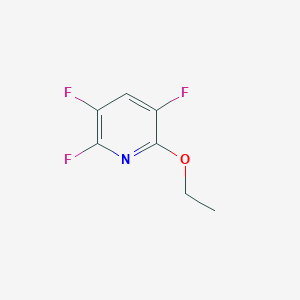

2-Ethoxy-3,5,6-trifluoropyridine

Description

2-Ethoxy-3,5,6-trifluoropyridine is a fluorinated pyridine derivative characterized by ethoxy and trifluoro substituents at positions 2, 3, 5, and 6 of the pyridine ring. This compound is synthesized via nucleophilic substitution reactions using pentafluoropyridine as a precursor. For example, reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol in acetonitrile yields 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine (75% yield), confirmed by X-ray crystallography and spectroscopic methods (δ = 4.13 ppm for methyl protons; m/z = 508 [M⁺]) . Derivatives like 4-amino-2-ethoxy-3,5,6-trifluoropyridine exhibit antimicrobial activity, with inhibition zones up to 18 mm against Escherichia coli at 250 µg/mL .

Properties

IUPAC Name |

2-ethoxy-3,5,6-trifluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-2-12-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMIVOIXZKZPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gas-Phase Halogenation Techniques

Gas-phase chlorination methods, such as those described for 2,3,6-trichloropyridine synthesis, provide a foundational framework for fluorination. In CN109553572A, pyridine reacts with chlorine over HZSM-5 molecular sieves at 200–450°C to achieve 95% selectivity for trichloropyridine. Adapting this approach for fluorination would require substituting chlorine with fluorine donors like hydrogen fluoride (HF) or xenon difluoride (XeF₂). However, fluorine’s higher reactivity and smaller atomic radius necessitate lower temperatures (50–150°C) and specialized catalysts, such as fluorinated zeolites, to prevent over-fluorination or ring degradation.

Directed Ortho-Metalation for Selective Fluorination

Ethoxylation Methods for Pyridine Systems

Nucleophilic Substitution at the 2-Position

The introduction of an ethoxy group at the 2-position of pyridine is exemplified in CN105237468B, where 2-picoline reacts with paraformaldehyde and water in DMF under acidic conditions to yield 2-hydroxyethylpyridine. Adapting this method, 2-chloro-3,5,6-trifluoropyridine can undergo nucleophilic substitution with sodium ethoxide in ethanol at 80–100°C. Key parameters include:

-

Molar ratio : 1:3 substrate-to-ethoxide ratio for complete substitution.

-

Catalyst : Acidic catalysts (e.g., oxalic acid) improve reaction rates, as seen in the 36.73% conversion rate for 2-hydroxyethylpyridine synthesis.

Multi-Step Synthesis Pathways

Sequential Halogenation and Alkoxylation

A plausible route involves:

-

Fluorination of Pyridine : Using HF and a HZSM-5 catalyst at 150°C to yield 3,5,6-trifluoropyridine.

-

Chlorination at the 2-Position : Gas-phase reaction with Cl₂ over TiO₂ catalysts introduces a chlorine atom.

-

Ethoxylation : Displacement of chlorine with ethoxide under basic conditions (KOH/EtOH, reflux).

This approach mirrors the multi-step processes in CN104478793A, where 2-chloropyridine is hydrolyzed, chlorinated, and further functionalized.

One-Pot Fluorination-Ethoxylation

A streamlined method could involve reacting 2-ethoxypyridine with excess SF₄ in the presence of a Lewis acid (e.g., AlCl₃) at 120°C. However, competing side reactions (e.g., ring-opening) necessitate careful control of stoichiometry and temperature.

Catalytic Systems and Reaction Optimization

Molecular Sieve Catalysts

HZSM-5 molecular sieves (SiO₂/Al₂O₃ ratio = 100–400) enhance selectivity in gas-phase reactions by providing Brønsted acid sites that orient reactants. For fluorination, fluorinated HZSM-5 (treated with HF) may improve fluorine incorporation while minimizing catalyst deactivation.

Solvent Effects

Polar aprotic solvents like DMF, as used in CN105237468B, stabilize intermediates during ethoxylation. Conversely, fluorination reactions often employ inert solvents (e.g., perfluorocarbons) to avoid proton exchange with HF.

Purification and Characterization

Distillation and Recrystallization

Post-reaction mixtures are typically distilled under reduced pressure to isolate 2-ethoxy-3,5,6-trifluoropyridine. In CN109553572A, trichloropyridine is purified via methylene chloride extraction and recrystallization from anhydrous methanol. Adapting this, the target compound can be recrystallized from ethanol/water (3:1) to achieve >98% purity.

Chemical Reactions Analysis

2-Ethoxy-3,5,6-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these reactions include benzaldehyde and potassium hydroxide . The major products formed from these reactions are typically Schiff bases and other fluorinated derivatives . The presence of fluorine atoms in the pyridine ring significantly influences the reactivity and stability of the compound, making it less reactive than its chlorinated and brominated analogues .

Scientific Research Applications

2-Ethoxy-3,5,6-trifluoropyridine has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex fluorinated compounds . In biology and medicine, it has been studied for its potential antibacterial and antifungal activities . The compound’s unique properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals . Additionally, its fluorinated nature makes it useful in materials science for the design of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5,6-trifluoropyridine involves its interaction with biological targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to its biological effects . The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The exact molecular pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : Fluorine atoms increase ring electron deficiency, enhancing reactivity toward nucleophilic substitution. Ethoxy groups provide steric bulk, influencing substitution patterns .

- Thermal Stability : The ethoxy derivative (dec. at 130°C) is less stable than brominated analogs (mp 116–117°C) due to weaker C-O bonds .

Key Findings :

- The ethoxy-amino derivative (4-amino-2-ethoxy-3,5,6-trifluoropyridine) shows superior antibacterial activity compared to Schiff base analogs, likely due to enhanced solubility from the amino group .

- Fluorine atoms improve membrane permeability, contributing to antimicrobial efficacy .

Spectroscopic and Crystallographic Data

- IR Spectroscopy: Amino derivatives show NH stretches at 3500–3300 cm⁻¹, while ethoxy groups exhibit C-O stretches at 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) .

- X-Ray Crystallography : The crystal structure of 2-ethoxy-3,5,6-trifluoro-4-((1-methyl-1H-tetrazol-5-yl)thio)pyridine reveals a planar pyridine ring with S–C bond lengths of 1.76 Å, consistent with thioether formation .

Q & A

(Basic) What are the common synthetic routes for preparing 2-Ethoxy-3,5,6-trifluoropyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A key route starts with 2-chloropyridine , which undergoes ethoxylation via nucleophilic aromatic substitution (SNAr) using ethanol and a base (e.g., KOH) to yield 2-ethoxypyridine. Subsequent trifluoromethylation is achieved using trifluoromethyl iodide (CF3I) under controlled conditions, often with copper(I) iodide as a catalyst. For regioselective fluorination, directed metalation strategies or halogen exchange (Halex) reactions using KF in polar aprotic solvents (e.g., DMF) can be employed .

(Advanced) How can substitution reactions be optimized to control regioselectivity in fluorinated pyridine derivatives?

Methodological Answer:

Regioselectivity in fluorinated pyridines is influenced by electronic and steric effects of substituents. For example:

- Nucleophilic attack favors positions activated by electron-withdrawing groups (e.g., fluorine atoms). In 2-ethoxy-3,5,6-trifluoropyridine, the ethoxy group directs nucleophiles to the para position (C-4) due to its electron-donating nature, while fluorine atoms deactivate adjacent sites.

- Temperature and solvent polarity also play roles. For instance, reactions in acetonitrile at reflux (~82°C) promote selective substitution at C-4, as seen in the synthesis of 2-ethoxy-3,5,6-trifluoro-4-((1-methyltetrazol-5-yl)thio)pyridine .

- Use 19F-NMR to monitor intermediate formation and confirm regiochemistry .

(Basic) Which spectroscopic techniques are critical for characterizing 2-Ethoxy-3,5,6-trifluoropyridine?

Methodological Answer:

- 19F-NMR : Resolves fluorine environments, with shifts typically between −88 ppm (ortho-F) and −154 ppm (meta-F). Overlapping signals can be addressed via decoupling or 2D techniques (e.g., COSY) .

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1250 cm<sup>−1</sup>, C-O-C at ~1200 cm<sup>−1</sup>) .

- X-ray Crystallography : Confirms molecular geometry and substituent orientation, critical for validating regioselectivity in synthetic routes .

(Advanced) How can researchers resolve overlapping signals in 19F-NMR spectra of polyfluorinated pyridines?

Methodological Answer:

- Employ 19F-1H HOESY to correlate fluorine-proton interactions and assign positional isomers.

- Use solvent-induced shift differences (e.g., deuterated DMSO vs. CDCl3) to separate overlapping peaks.

- Apply density functional theory (DFT) calculations to predict chemical shifts and validate assignments, as demonstrated for structurally related fluoropyridines .

(Basic) What are the key safety considerations when handling 2-Ethoxy-3,5,6-trifluoropyridine?

Methodological Answer:

- Toxicity : Classified as toxic (T) due to potential enzyme inhibition and reactive intermediates. Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Store under inert atmosphere (N2 or Ar) at 2–8°C to prevent hydrolysis of the ethoxy group.

- Waste Disposal : Neutralize with dilute NaOH before disposal to degrade reactive fluorides .

(Advanced) How to design experiments evaluating the antimicrobial activity of 2-Ethoxy-3,5,6-trifluoropyridine derivatives?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Use broth microdilution (e.g., Mueller-Hinton broth) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (ciprofloxacin) and measure optical density at 600 nm .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., protease or kinase activity) using fluorogenic substrates. Compare IC50 values with non-fluorinated analogs to assess fluorine’s role .

(Advanced) How to analyze contradictory data on reaction yields in fluoropyridine synthesis?

Methodological Answer:

- Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., CuI vs. Pd). For example, trifluoromethylation yields drop in non-polar solvents due to poor CF3I solubility .

- Competing Pathways : Use LC-MS to detect side products (e.g., dehalogenation or over-fluorination).

- Reproducibility : Ensure anhydrous conditions, as moisture can hydrolyze intermediates (e.g., 2-ethoxypyridine to 2-hydroxypyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.